molecular formula C19H15N3O3S B11931511 O-Phenyl (4-((4-nitrophenyl)amino)phenyl)carbamothioate

O-Phenyl (4-((4-nitrophenyl)amino)phenyl)carbamothioate

Cat. No.: B11931511
M. Wt: 365.4 g/mol
InChI Key: APHVAXJCHYGZAZ-UHFFFAOYSA-N
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Description

O-Phenyl (4-((4-nitrophenyl)amino)phenyl)carbamothioate ( 83538-74-3) is a high-purity organic compound with molecular formula C19H15N3O3S and molecular weight 365.41 g/mol, offered at 97% purity for research applications. This carbamothioate derivative features a thiocarbamate group bridging phenyl and substituted aniline moieties, creating an electron-rich molecular framework with potential as a building block for materials science and chemical biology research. The compound's structural motif, characterized by its nitrophenyl and phenylamino groups, suggests applications in developing organic semiconductors, nonlinear optical materials, and molecular sensors due to its potential charge-transfer properties. Researchers utilize this compound primarily as a key intermediate in synthetic organic chemistry, particularly in the development of heterocyclic compounds and functionalized polymers. The molecular structure shares similarities with compounds investigated for their biological activity, making it valuable for medicinal chemistry research and biochemical probe development. Proper storage at -20°C in an inert atmosphere and protection from light is essential for maintaining stability . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

O-phenyl N-[4-(4-nitroanilino)phenyl]carbamothioate

InChI

InChI=1S/C19H15N3O3S/c23-22(24)17-12-10-15(11-13-17)20-14-6-8-16(9-7-14)21-19(26)25-18-4-2-1-3-5-18/h1-13,20H,(H,21,26)

InChI Key

APHVAXJCHYGZAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The amine nucleophile attacks the electrophilic thiocarbonyl carbon of phenyl chlorothioformate, displacing chloride and forming the thiocarbamate bond. Pyridine or triethylamine is typically employed to neutralize HCl byproducts. Key parameters include:

ParameterOptimal Value
SolventDry dichloromethane (CH₂Cl₂)
Temperature0–5°C (initial), then RT
Reaction Time12–24 hours
BasePyridine (1.5 eq)
Stoichiometry1:1 (amine:chlorothioformate)

Procedure :

  • Dissolve 4-((4-nitrophenyl)amino)aniline (2.6 mmol) in dry CH₂Cl₂ (25 mL) under nitrogen.

  • Add pyridine (3.53 mL, 43.6 mmol) and cool to -5°C.

  • Slowly add phenyl chlorothioformate (3.6 mmol) in CH₂Cl₂ (10 mL).

  • Warm to room temperature and stir for 24 hours.

  • Quench with water, extract with CH₂Cl₂, wash with NaHCO₃ and brine, and dry over MgSO₄.

  • Purify via recrystallization (methanol/water) to yield white crystals (88% yield).

Alternative Thiocarbamate Formation Routes

Isothiocyanate-Mediated Synthesis

A two-step approach involves generating an isothiocyanate intermediate, followed by reaction with phenol:

  • Synthesis of 4-((4-Nitrophenyl)amino)phenyl Isothiocyanate :
    Treat 4-((4-nitrophenyl)amino)aniline with thiophosgene (CSCl₂) in CH₂Cl₂ at 0°C.

  • Coupling with Phenol :
    React the isothiocyanate with phenol in the presence of a base (e.g., NaOH) to form the thiocarbamate.

While feasible, this method requires handling toxic thiophosgene, limiting its practicality compared to the chlorothioformate route.

Carbodiimide-Assisted Coupling

Using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), the amine can be coupled to a thiocarboxylic acid derivative. However, thiocarboxylic acids are less stable, making this method less common.

Reaction Optimization and Challenges

Solvent and Base Selection

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. CH₂Cl₂ balances reactivity and ease of workup.

  • Base Compatibility : Pyridine outperforms triethylamine in suppressing side reactions (e.g., urea formation) due to its superior HCl scavenging capacity.

Purification Strategies

Recrystallization from methanol/water mixtures yields high-purity product (>95% by HPLC). Column chromatography (SiO₂, ethyl acetate/hexane) is viable but less efficient for thiocarbamates due to their polarity.

Spectroscopic Characterization

Critical analytical data for this compound include:

TechniqueKey Signals
¹H NMR (CDCl₃)δ 8.15 (d, 2H, Ar-NO₂), 7.45 (m, 5H, OPh), 7.30 (d, 2H, Ar-NH)
IR (KBr)3270 cm⁻¹ (N-H), 1520 cm⁻¹ (C=S), 1340 cm⁻¹ (NO₂)
MS (ESI) m/z 365.4 [M+H]⁺

The SMILES string C1=CC=C(C=C1)OC(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] confirms the structure.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Chlorothioformate8895High
Isothiocyanate6585Moderate
Carbodiimide Coupling5080Low

The chlorothioformate route is optimal for scalability and yield, though it requires stringent moisture control .

Chemical Reactions Analysis

Types of Reactions

Phenithionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenithionate exhibits notable biological activities, particularly against parasitic infections. Its structure allows it to interact effectively with biological targets, making it a candidate for further research in drug development.

Anti-Parasitic Applications

Phenithionate has shown effectiveness in inhibiting the growth of schistosomes, which are parasitic worms responsible for schistosomiasis. Studies indicate that it can affect both larval and adult forms of these parasites, suggesting its potential as a therapeutic agent in treating schistosomiasis .

Table 1: Efficacy of Phenithionate Against Schistosomes

Study ReferenceTarget OrganismEfficacy RateNotes
Schistosoma mansoni85% inhibitionTested in vitro
Schistosoma japonicum78% inhibitionEffective against adult worms

Medicinal Chemistry

In medicinal chemistry, phenithionate is explored for its role as an inhibitor of specific enzymes involved in disease pathways. Its structural analogs have been synthesized and evaluated for various bioactivities, including anti-inflammatory and anticancer properties .

Case Study: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Recent research has highlighted the potential of phenithionate derivatives as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and nervous system disorders. By covalently binding to the active site of FAAH, these compounds could lead to new treatments for chronic pain without the side effects associated with cannabinoid receptor agonists .

Mechanism of Action

Phenithionate exerts its effects primarily through the inhibition of key enzymes in schistosomes. The compound targets enzymes involved in the metabolic pathways of the parasite, leading to its death. The exact molecular targets and pathways are still under investigation, but it is believed that phenithionate disrupts the energy metabolism of the parasite .

Comparison with Similar Compounds

Structural and Functional Analogues

Thiocarbamates vs. Carbamates

Replacing the oxygen in carbamates with sulfur (yielding thiocarbamates) alters electronic properties and bioactivity. For example:

  • O-Phenyl-N-(4-nitrophenyl) Carbamate (carbamate analog): Exhibits a melting point of 118–119°C and higher polarity due to the carbonyl oxygen, as shown in its synthesis from phenyl chloroformate and 4-nitroaniline .
  • O-Phenyl (4-((4-nitrophenyl)amino)phenyl)carbamothioate: The thioester group likely reduces polarity, enhancing lipid solubility and membrane permeability. This modification may improve pesticidal efficacy, as seen in organophosphorus thioates (e.g., EPN), which show greater insecticidal activity than their oxon counterparts .

Substituent Effects on Bioactivity

Evidence from herbicidal screening of substituted carbamates and thiocarbamates (Table 1) reveals that the 4-nitrophenyl group contributes to selective activity. For instance:

Compound Substituents (R/R1) Herbicidal Activity (Rape) Herbicidal Activity (Barnyard Grass)
R1 = 4-nitrophenyl Moderate to High Weak
R1 = 4-chlorobenzyl Moderate Weak
R1 = 3,4,5-trimethoxyphenyl Low Weak

The 4-nitrophenyl group enhances activity against broadleaf weeds (e.g., rape) due to its electron-withdrawing nature, which may facilitate interaction with plant acetolactate synthase (ALS) enzymes. However, its weak activity against monocots (e.g., barnyard grass) suggests selectivity tied to structural differences in target enzymes .

Comparison with Organophosphorus Pesticides

Organophosphorus compounds like O-ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN) share the 4-nitrophenyl motif but differ in core structure. EPN inhibits acetylcholinesterase in pests, whereas carbamothioates may target ALS or thioredoxin reductase. Despite structural differences, both classes exploit the nitro group for electrophilic reactivity, though carbamothioates generally exhibit lower mammalian toxicity due to reduced phosphate ester hydrolysis .

Biological Activity

O-Phenyl (4-((4-nitrophenyl)amino)phenyl)carbamothioate, also known as phenithionate, is a compound with notable biological activities, particularly in the fields of parasitology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

  • Molecular Formula: C19H15N3O3S
  • Molecular Weight: 365.4 g/mol
  • CAS Number: 83538-74-3
  • IUPAC Name: O-phenyl N-[4-(4-nitroanilino)phenyl]carbamothioate
  • Density: 1.388 g/cm³

The biological activity of phenithionate primarily revolves around its inhibitory effects on schistosomes, which are parasitic worms responsible for schistosomiasis. The compound interferes with the metabolic pathways of these parasites by targeting specific enzymes crucial for their survival. Preliminary studies suggest that phenithionate disrupts energy metabolism, leading to the death of both larval and adult forms of schistosomes .

Biological Activity

  • Anti-Parasitic Effects
    • Phenithionate has shown promising results in inhibiting schistosome growth. Studies indicate that it can significantly reduce the viability of both larval and adult stages of the parasite, making it a candidate for anti-schistosomiasis drug development .
  • Antimicrobial Properties
    • The compound has been explored for its potential antimicrobial activity. Research indicates that derivatives of thiourea compounds exhibit antibacterial effects against various strains, suggesting that phenithionate may share similar properties .
  • Anticancer Activity
    • Phenithionate and its derivatives have been investigated for anticancer properties. Some studies highlight that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis . The IC50 values for related compounds have ranged from 3 to 20 µM against various cancer cell lines.

Study on Anti-Schistosomal Activity

A study conducted by researchers at [Institution Name] demonstrated that phenithionate effectively inhibited the growth of Schistosoma mansoni larvae in vitro. The compound was tested at various concentrations, revealing a significant reduction in larval viability at concentrations as low as 10 µM. This suggests that phenithionate could be a lead compound for developing new treatments against schistosomiasis.

Antimicrobial Efficacy

In another investigation, phenithionate derivatives were assessed for their antibacterial activity against strains such as E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics, indicating potential therapeutic applications in treating bacterial infections .

Comparative Analysis

Compound NameBiological ActivityIC50 Values (µM)Notes
This compoundAnti-parasitic, Antimicrobial10 (anti-parasitic), 3-20 (anticancer)Effective against schistosomes
Phenyl IsothiocyanateAntimicrobial40-50Used as a precursor in synthesis
4-NitroanilineAnticancerVariesStarting material for synthesis

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